1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone
CAS No.: 1126633-08-6
Cat. No.: VC6861352
Molecular Formula: C14H10Cl2O2
Molecular Weight: 281.13
* For research use only. Not for human or veterinary use.
![1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone - 1126633-08-6](/images/structure/VC6861352.png)
Specification
CAS No. | 1126633-08-6 |
---|---|
Molecular Formula | C14H10Cl2O2 |
Molecular Weight | 281.13 |
IUPAC Name | 1-[2-chloro-4-(2-chlorophenoxy)phenyl]ethanone |
Standard InChI | InChI=1S/C14H10Cl2O2/c1-9(17)11-7-6-10(8-13(11)16)18-14-5-3-2-4-12(14)15/h2-8H,1H3 |
Standard InChI Key | BZNKJNBIZKGQMY-UHFFFAOYSA-N |
SMILES | CC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central acetophenone backbone () modified with two chlorine substituents: one at the 2-position of the phenoxy ring and another at the 4-position of the phenyl group attached to the ketone. This configuration is represented by the IUPAC name 1-[2-chloro-4-(2-chlorophenoxy)phenyl]ethan-1-one, distinguishing it from isomeric forms such as the 4-chlorophenoxy variant (CAS 119851-28-4) .
The molecular structure is validated by spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). The SMILES notation and InChIKey UASGQUAGMKEZDJ-UHFFFAOYSA-N
provide unambiguous identifiers for computational and experimental studies .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 129644-24-2 | |
Molecular Formula | ||
Molecular Weight | 281.13 g/mol | |
SMILES | ClC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)CCl | |
InChIKey | UASGQUAGMKEZDJ-UHFFFAOYSA-N |
Physicochemical Properties
The compound exists as a white to off-white crystalline solid at room temperature. Key properties include:
-
Melting Point: 49–50°C
-
Boiling Point: 161–170°C at 3.5 Torr (predicted)
-
Density: 1.212 g/cm³ (predicted)
These properties align with its structural analogs, such as 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone, which shares similar hydrophobicity but differs in melting point (54–56°C) due to divergent crystal packing .
Synthesis and Manufacturing
Industrial Synthesis Routes
The synthesis typically involves Friedel-Crafts acylation, where 2-chlorophenol reacts with 4-chloroacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (). A representative procedure involves:
-
Reaction Setup: Dissolving 4-chloroacetophenone (1.0 eq) in 1,2-dichloroethane.
-
Catalyst Addition: Introducing (1.2 eq) at -15°C to minimize side reactions.
-
Coupling Reaction: Adding 2-chlorophenol (1.1 eq) dropwise over 2 hours.
-
Workup: Quenching with ice-water, extracting with dichloromethane, and recrystallizing from ethanol .
This method achieves a yield of 94.7% under optimized conditions, with purity >99% confirmed via high-performance liquid chromatography (HPLC) .
Table 2: Optimal Reaction Conditions
Parameter | Value |
---|---|
Catalyst | |
Solvent | 1,2-Dichloroethane |
Temperature | -15°C to 25°C |
Reaction Time | 6 hours |
Yield | 94.7% |
Scalability and Industrial Production
Large-scale production employs continuous-flow reactors to enhance heat transfer and reduce byproduct formation. Regulatory compliance mandates strict control over residual solvents (e.g., 1,2-dichloroethane <10 ppm) and heavy metals (<1 ppm) .
Applications and Functional Relevance
Agrochemical Intermediates
The compound is a precursor to difenoconazole, a broad-spectrum triazole fungicide. Microbial metabolism studies in rats demonstrate its conversion to 2-chloro-4-(2-chlorophenoxy)benzoic acid, a metabolite with negligible acute toxicity (LD₅₀ > 2000 mg/kg) .
Material Science
In OLEDs, the electron-withdrawing chlorine atoms enhance charge transport properties. Device prototypes incorporating this compound exhibit a luminance efficiency of 15 cd/A, comparable to commercial materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume